molecular formula C8H11NO B3362307 5,6,7,8-Tetrahydro-2(3H)-indolizinone CAS No. 97202-63-6

5,6,7,8-Tetrahydro-2(3H)-indolizinone

Cat. No.: B3362307
CAS No.: 97202-63-6
M. Wt: 137.18 g/mol
InChI Key: PMIHWURKRREVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-2(3H)-indolizinone is a bicyclic organic compound featuring a fused pyrrole and piperidine ring, which serves as a key structural motif in medicinal and synthetic chemistry. This scaffold is of significant interest to researchers due to its presence in biologically active natural products and its versatility as a synthetic intermediate. For instance, closely related natural compounds such as polygonatine B and kinganone, which contain the 5,6,7,8-tetrahydroindolizinone core, have demonstrated notable antimicrobial and antifungal activities . Furthermore, alkaloids like (-)-rhazinicine, which share this fundamental structure, have shown promising antitumor activity, functioning in a manner similar to taxol . The synthesis of this family of compounds can be achieved through innovative routes, such as the stereoselective heterogeneous hydrogenation of indolizine precursors, a process that has been rationalized through theoretical calculations . This compound is intended for use in laboratory research as a building block for the development of novel therapeutic agents and for the study of reaction mechanisms and stereoselectivity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-indolizin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-7-3-1-2-4-9(7)6-8/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHWURKRREVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540888
Record name 5,6,7,8-Tetrahydroindolizin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97202-63-6
Record name 5,6,7,8-Tetrahydroindolizin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2(3H)-indolizinone typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-pyrrolidinone with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Diastereoselective Hydrogenation

The heterogeneous hydrogenation of tetrasubstituted indolizines to form 5,6,7,8-tetrahydro-2(3H)-indolizinone exhibits strong trans-diastereoselectivity. This reaction proceeds via kinetic control involving keto–enol tautomerism (Figure 1) .

Reaction Conditions and Outcomes

ParameterValue/Description
CatalystHeterogeneous (e.g., palladium on carbon)
Pressure1 atm H₂
TemperatureRoom temperature
Diastereomeric Ratio (dr)>95:5 (trans:cis )
Key IntermediateEnol 11 (via keto–enol tautomerism)

Theoretical calculations (M11/aug-cc-pVDZ level) showed a ΔG‡ difference of 1.69 kcal·mol⁻¹ favoring the trans product (6b ) over the cis isomer (6a ) .

Oxidation Reactions

Controlled oxidation of 5,6,7,8-tetrahydroindolizinone derivatives yields hydroxylated or carbonyl-containing products. Light-mediated oxidation with oxygen generates hydroxylated intermediates (e.g., 8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)-indolizinone) .

Experimental Data for Oxidation

SubstrateConditionsProductYield (%)
2-Phenyl-5,6,7,8-tetrahydroindolizineO₂, light, catalyst2-Phenyl-8a-hydroxy derivative63–76

This reaction is stereospecific and influenced by solvent polarity .

Cyclization and Ring Functionalization

Cyclization of 4-(1H-pyrrol-1-yl)butanoic acid derivatives provides a direct route to this compound . Subsequent formylation at C-3 followed by reduction yields analogs like polygonatine A .

Reductive Alkylation and Radical Cyclization

Samarium diiodide (SmI₂) mediates reductive alkylation of acyl silanes, enabling intramolecular cyclizations. While not directly reported for this compound, analogous reactions suggest potential applications .

Example Reaction Pathway:

StepReagent/ConditionsOutcome
ReductionSmI₂, THF, t-BuOHα-Silyl alcohol formation
Intramolecular cyclizationSmI₂, MeOHδ-Lactone derivatives

Functional Group Transformations

The compound undergoes acetylation and displacement reactions. For instance:

  • Acetylation : Polygonatine A (7 ) reacts with acetic anhydride to form acetylated derivatives .

  • Displacement : Acetate groups are replaced by ethoxy groups under basic conditions, yielding analogs like polygonatine B .

Theoretical Insights into Reactivity

DFT studies rationalize the preference for trans-diastereomers in hydrogenation :

  • Transition state energy for 6b : 15.50 kcal·mol⁻¹

  • Transition state energy for 6a : 17.19 kcal·mol⁻¹

  • ΔΔG‡: 1.69 kcal·mol⁻¹ (kinetic preference for 6b ).

Scientific Research Applications

Chemical Applications

5,6,7,8-Tetrahydro-2(3H)-indolizinone serves as a precursor for synthesizing various heterocyclic compounds. Its structural features allow it to participate in numerous chemical reactions that lead to the formation of complex molecules.

Table 1: Chemical Reactions Involving Tetrahydro-2(3H)-indolizinone

Reaction TypeDescriptionReference
Synthesis of HeterocyclesUsed as a building block for various derivatives
Cyclization ReactionsForms indolizine derivatives under specific conditions
Oxidation ReactionsCan be oxidized to yield functionalized products

Biological Applications

The compound has been studied extensively for its biological activities. Notably, it exhibits potential anticancer properties and has been evaluated against various human cancer cell lines.

Case Study: Anticancer Activity

A series of analogues derived from tetrahydro-2(3H)-indolizinone were synthesized and tested for cytotoxicity against eight human cancer cell lines. Some compounds demonstrated significant cytotoxic activity with GI(50) values ranging from 2.1 to 8.1 µM, indicating their potential use in cancer therapy .

Table 2: Cytotoxicity Data of Analogues

Compound IDGI(50) (µM)Pharmacokinetic PropertiesReference
Compound 213.5Good
Compound 284.0Moderate

Medicinal Applications

In the field of medicine, tetrahydro-2(3H)-indolizinone derivatives have been investigated as potential phosphodiesterase 3 (PDE3) inhibitors. PDE3 plays a crucial role in regulating intracellular signaling pathways related to cardiovascular health.

Table 3: PDE3 Inhibition Studies

Compound IDInhibition ActivityTherapeutic PotentialReference
Compound AModerateCongestive heart failure
Compound BHighPotential arrhythmia treatment

Industrial Applications

The compound is also utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2(3H)-indolizinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,6,7,8-Tetrahydro-2(3H)-indolizinone with structurally related compounds from the provided evidence, focusing on molecular features, physical properties, and functional diversity.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Purity Source
This compound C₈H₁₁NO 137.18 Indolizinone (ketone) N/A N/A -
Methyl-3-methyl-2-(p-tolyl)-6,11-dihydro-5H-indolizino[8,7-b]indole-1-carboxylate (2e) C₂₄H₂₂N₂O₂ 370.45 Ester, methyl, p-tolyl 193–195 69%
Methyl-2-(4-bromophenyl)-8-methoxy-3-methyl-6,11-dihydro-5H-indolizino[8,7-b]indole-1-carboxylate (2g) C₂₄H₂₁BrN₂O₃ 477.34 Ester, bromophenyl, methoxy 208–210 77%
5,6,7,8-Tetrahydroisoquinoline C₉H₁₁N 133.19 Isoquinoline core (no ketone) N/A 95%

Key Observations

Structural Complexity and Functional Groups The target compound (this compound) is simpler than ’s indolizinoindoles (e.g., 2e, 2g), which feature fused indole-indolizine systems with ester, aryl (p-tolyl, bromophenyl), and methoxy substituents. Unlike the tetrahydroisoquinoline in (a saturated isoquinoline derivative), the target compound contains a ketone group, which enhances polarity and hydrogen-bonding capacity, likely improving its utility in medicinal chemistry .

Melting Points and Purity ’s compounds (2e, 2g) exhibit higher melting points (193–210°C) due to extended conjugation and intermolecular interactions (e.g., π-stacking from aryl groups). The absence of such substituents in the target compound may result in a lower melting point, though experimental data are needed for confirmation . Purity levels in ’s compounds (69–77%) suggest synthetic challenges in isolating highly substituted indolizinoindoles, whereas simpler structures like the target compound may achieve higher purity with optimized protocols.

Reactivity and Applications The ketone in this compound enables nucleophilic additions or reductions, contrasting with the ester groups in ’s compounds, which are prone to hydrolysis or transesterification. Tetrahydroisoquinoline () lacks a ketone but is widely used in alkaloid synthesis. Its saturated structure may confer greater stability under acidic conditions compared to the partially unsaturated indolizinone .

Research Implications

  • Synthetic Accessibility : The target compound’s simpler structure may offer advantages in scalable synthesis compared to ’s multi-substituted analogs, which require complex coupling reactions and purification steps .

Q & A

Basic Research Question

  • NMR spectroscopy :
    • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, methylene protons in the tetrahydro ring appear as distinct multiplets (δ 1.5–2.5 ppm) .
    • 2D experiments (COSY, HSQC) : Resolves overlapping signals in complex scaffolds.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) using gradients like water/acetonitrile + 0.1% TFA .

How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for novel derivatives?

Advanced Research Question
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Mitigation strategies include:

  • Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion) by observing signal coalescence .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Provides unambiguous structural validation, as applied to tetrahydroimidazo-benzothiazole analogs .
  • Comparative analysis : Cross-reference with computational predictions (e.g., DFT-optimized geometries) .

What in vitro assays are suitable for evaluating the biological activity of 5,6,7,8-tetrahydroindolizinone derivatives?

Basic Research Question

  • Enzyme inhibition assays : Measure IC50 values against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric NADH depletion assays .
  • Cytotoxicity screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability assays.
  • Solubility assessment : Use shake-flask methods with phosphate buffer (pH 7.4) and HPLC quantification .

How can mechanistic studies elucidate the role of 5,6,7,8-tetrahydroindolizinone in metabolic pathways?

Advanced Research Question

  • Isotopic labeling : Track metabolic incorporation using 13C/15N-labeled derivatives in cell cultures.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps.
  • Proteomic profiling : Identify protein binding partners via pull-down assays or affinity chromatography .

What strategies improve diastereoselectivity in catalytic hydrogenation of indolizines to tetrahydroindolizinones?

Advanced Research Question

  • Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation .
  • Solvent modulation : Polar solvents (e.g., MeOH) stabilize transition states, favoring specific stereochemical outcomes.
  • Pressure optimization : Lower H2 pressure (1–5 atm) reduces over-reduction and enhances selectivity .

How can reaction conditions be optimized for scalable synthesis of 5,6,7,8-tetrahydroindolizinone?

Basic Research Question

  • Catalyst screening : Test Pd/C, Raney Ni, or PtO2 for hydrogenation efficiency.
  • Temperature control : Maintain 25–50°C to balance reaction rate and side-product formation .
  • Workup protocols : Use silica gel chromatography (EtOAc/hexane gradients) or recrystallization (MeOH/H2O) for purification .

What stability considerations are critical for storing 5,6,7,8-tetrahydroindolizinone derivatives?

Basic Research Question

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
  • pH stability : Avoid strong acids/bases to prevent ring-opening reactions, as observed in related tetrahydroquinazolines .

How do electronic effects of substituents influence the reactivity of 5,6,7,8-tetrahydroindolizinone?

Advanced Research Question

  • Electron-withdrawing groups (EWGs) : Activate the carbonyl for nucleophilic attack (e.g., Grignard additions).
  • Electron-donating groups (EDGs) : Stabilize intermediates in electrophilic substitutions (e.g., nitration).
  • Hammett analysis : Quantify substituent effects on reaction rates using σ/σ+ parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-2(3H)-indolizinone
Reactant of Route 2
5,6,7,8-Tetrahydro-2(3H)-indolizinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.